molecular formula C12H12Cl2N2O5 B464167 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid CAS No. 315671-37-5

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid

Cat. No.: B464167
CAS No.: 315671-37-5
M. Wt: 335.14g/mol
InChI Key: NILLYZSLQMQPCQ-UHFFFAOYSA-N
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Description

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid is a chemical compound with the molecular formula C12H12Cl2N2O5 and a molecular weight of 335.14 g/mol . This compound is known for its unique structure, which includes a dichlorophenoxy group, an acetylhydrazino group, and an oxobutanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by the reaction with succinic anhydride . The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular receptors, potentially affecting signal transduction pathways. The hydrazino and oxobutanoic acid moieties may also contribute to its biological activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

4-{2-[(2,4-Dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be compared with similar compounds such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.

    2,4-Dichlorophenoxybutanoic acid: Another compound with a dichlorophenoxy group, used in agricultural applications.

    2,4-Dichlorophenoxypropanoic acid: Similar in structure but with a propanoic acid moiety instead of butanoic acid. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(2,4-dichlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O5/c13-7-1-2-9(8(14)5-7)21-6-11(18)16-15-10(17)3-4-12(19)20/h1-2,5H,3-4,6H2,(H,15,17)(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLYZSLQMQPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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